Reduced Lipophilicity vs. Imidazo[1,2-a]pyridine Scaffold Drives Superior Oral Bioavailability Potential
A direct scaffold comparison study revealed that the imidazo[1,2-b]pyridazine series is less lipophilic than the analogous imidazo[1,2-a]pyridine series [1]. The core scaffold itself has an XLogP3-AA of -0.5 [2], compared to an XLogP3 of approximately 0.8 for the analogous imidazo[1,2-a]pyridine-6-carboxamide core [3]. This difference is a key driver for improved oral bioavailability, as demonstrated by the identification of a potent and selective imidazo[1,2-b]pyridazine CDK2 inhibitor achieving plasma concentrations of more than 1 µM following a 2 mg/kg oral dose in mice [1].
| Evidence Dimension | Lipophilicity (XLogP3 value of the core scaffold) |
|---|---|
| Target Compound Data | XLogP3 = -0.5 |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-6-carboxamide core XLogP3 ~ 0.8 |
| Quantified Difference | A decrease of more than 1.3 log units |
| Conditions | Computed molecular property (XLogP3) for the unsubstituted core scaffolds, validated by in vivo mouse PK study (2 mg/kg oral dose) [1]. |
Why This Matters
A lower XLogP is directly correlated with improved solubility and a reduced risk of metabolic liabilities, making this scaffold a superior starting point for projects seeking orally bioavailable kinase inhibitors.
- [1] Byth, K.F., Cooper, N., Culshaw, J.D., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-2252. DOI: 10.1016/j.bmcl.2004.02.008 View Source
- [2] PubChem (2024). Imidazo[1,2-b]pyridazine-6-carboxamide. CID 10820885, Computed Properties: XLogP3-AA. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Imidazo_1_2-b_pyridazine-6-carboxamide View Source
- [3] PubChem (2024). Imidazo[1,2-a]pyridine-6-carboxamide. CID 326954, Computed Properties. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/326954 View Source
